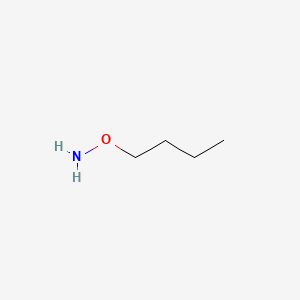

O-Butylhydroxylamine

Description

Overview of O-Butylhydroxylamine as a Versatile Chemical Reagent

This compound, often used in its hydrochloride salt form for enhanced stability, is a key building block in organic synthesis. chemimpex.comtcichemicals.com Its utility stems from the reactive hydroxylamine (B1172632) moiety, which readily participates in a variety of chemical transformations. Researchers in pharmaceuticals and fine chemicals utilize this compound for the synthesis of complex molecules. chemimpex.com The butyl group provides specific steric and electronic properties that influence its reactivity and the characteristics of the resulting products.

The compound is typically a white to almost white crystalline powder. tcichemicals.comfishersci.comlabproinc.com It is soluble in solvents like methanol. tcichemicals.com Key properties of this compound hydrochloride are summarized in the table below.

| Property | Value |

| Molecular Formula | C4H11NO·HCl tcichemicals.com |

| Molecular Weight | 125.60 g/mol tcichemicals.com |

| Melting Point | 157.0 to 161.0 °C tcichemicals.comchemicalbook.com |

| CAS Number | 4490-82-8 tcichemicals.comcalpaclab.com |

This data is based on the hydrochloride salt of this compound.

Contextualization of this compound within Hydroxylamine Chemistry

Hydroxylamines are a class of organic compounds containing the R-NH-OH or R-O-NH2 functional group. wikipedia.org this compound belongs to the O-substituted hydroxylamine subclass, where the butyl group is attached to the oxygen atom. This substitution pattern differentiates it from N-substituted hydroxylamines, such as N-tert-butylhydroxylamine, and influences its reactivity. wikipedia.orggoogle.com For instance, O-alkylation of hydroxylamines typically requires a strong base to deprotonate the hydroxyl group before reaction with an alkylating agent. wikipedia.org

The chemistry of hydroxylamines is rich and varied, encompassing reactions like the formation of oximes with aldehydes and ketones, and their use as intermediates in the synthesis of amines, nitrones, and hydroxamic acids. chemimpex.comwikipedia.orggoogle.com this compound participates in these characteristic reactions, with the butyl group often imparting desirable solubility or stability to the intermediates and final products.

Significance and Scope of Academic Research on this compound

Academic research on this compound and its derivatives highlights its importance in several areas of synthetic chemistry. For example, the tert-butyl analogue, O-tert-butylhydroxylamine, has been employed in the synthesis of primary sulfonamides, which are significant in medicinal chemistry. organic-chemistry.orgchemistryviews.org In a novel one-step process, this reagent reacts with organometallic compounds like Grignard and organolithium reagents to produce primary sulfonamides in good yields. organic-chemistry.org This method is notable for its applicability to a wide range of substrates, including those sensitive to oxidation. tcichemicals.com

Furthermore, research has demonstrated the use of O-tert-butylhydroxylamine hydrochloride in the synthesis of biologically active molecules. These include derivatives used as MMP inhibitors, antimalarial treatments, and P2Y6 receptor agonists. It is also a reactant in the synthesis of N-(arylethyl)-O-tert-butylhydroxamates, which serve as Weinreb amide equivalents. sigmaaldrich.com The development of chiral auxiliaries from derivatives of O-tert-butylhydroxylamine has enabled the asymmetric synthesis of chiral aldehydes and ketones. acs.org

Recent studies have also explored the use of O-tert-butylhydroxylamine hydrochloride as a derivatization agent for the detection of carbonyl compounds in environmental analysis, showcasing its expanding utility beyond traditional organic synthesis. nih.gov The continued investigation into the reactions and applications of this compound and its analogues underscores its value as a versatile tool in the chemist's arsenal.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

O-butylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-3-4-6-5/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVVIGQKJZLJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204773 | |

| Record name | Hydroxylamine, O-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5622-77-5 | |

| Record name | Hydroxylamine, O-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005622775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of O Butylhydroxylamine

Established Synthetic Routes to O-Butylhydroxylamine and its Salts

The synthesis of O-alkylhydroxylamines, including this compound, is often achieved through methods that carefully construct the N-O-C linkage. One of the prominent methods is a modification of the Gabriel synthesis.

Modified Gabriel Synthesis Approaches for O-Alkylhydroxylamine Analogues

The Gabriel synthesis, traditionally used for preparing primary amines from alkyl halides, can be adapted for the synthesis of O-alkylhydroxylamines. scientificlabs.comsigmaaldrich.comindiamart.com This modified approach typically involves the N-alkylation of a protected hydroxylamine (B1172632) equivalent, such as N-hydroxyphthalimide, with an appropriate alkyl halide. The resulting N-alkoxyphthalimide is then cleaved to release the desired O-alkylhydroxylamine.

A common procedure involves two main steps:

N-Alkylation of N-Hydroxyphthalimide : N-hydroxyphthalimide is reacted with an alkyl halide (e.g., 1-bromobutane (B133212) for this compound) in the presence of a base. The base deprotonates the hydroxyl group of N-hydroxyphthalimide, forming a nucleophile that attacks the alkyl halide in an SN2 reaction to form the N-(alkoxy)phthalimide intermediate.

Hydrazinolysis : The N-(alkoxy)phthalimide intermediate is then treated with hydrazine (B178648) (N₂H₄). This step, known as the Ing-Manske procedure, cleaves the phthalimide (B116566) group, releasing the primary O-alkylhydroxylamine and forming a stable phthalhydrazide (B32825) precipitate, which can be easily filtered off. scientificlabs.com

A specific example is the synthesis of O-(sec-butyl)hydroxylamine hydrochloride, which follows this modified Gabriel pathway. This synthesis demonstrates the utility of this method for preparing various O-alkylhydroxylamine isomers. The general reaction scheme is presented below:

Reaction Scheme for Modified Gabriel Synthesis of O-Alkylhydroxylamines

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | N-Hydroxyphthalimide, Alkyl Halide (R-X) | Base (e.g., K₂CO₃) | N-(Alkoxy)phthalimide |

Derivatization Strategies Utilizing this compound

This compound serves as a versatile building block in organic synthesis for the introduction of the butoxyamino moiety. Its derivatization is key to the synthesis of various functional molecules. While specific examples for this compound are not always prevalent in the literature, the reactivity of its close analog, O-tert-butylhydroxylamine, provides insight into the potential transformations.

Synthesis of N-Methyl-O-tert-butylhydroxylamine Hydrochloride

The synthesis of N-methylated O-alkylhydroxylamines is a significant transformation. For instance, O-tert-butylhydroxylamine hydrochloride has been utilized in the synthesis of N-methyl-O-tert-butylhydroxylamine hydrochloride. lookchem.comscbt.comnih.govnih.gov This transformation highlights a pathway for N-alkylation of O-alkylhydroxylamines.

An efficient, large-scale synthesis of N-methyl-O-tert-butylhydroxylamine hydrochloride has been developed from N-methylhydroxylamine hydrochloride, which involves protection, O-alkylation with a tert-butyl source, and deprotection. nih.gov Another route starts from O-tert-butylhydroxylamine, which could theoretically be adapted for this compound. This would involve the protection of the nitrogen atom, followed by methylation, and subsequent deprotection.

A plausible synthetic route, based on analogous reactions, is detailed in the table below.

Plausible Reaction Steps for N-Methylation of O-Alkylhydroxylamines

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | O-Alkylhydroxylamine | Alloc-Cl, Base | N-Alloc-O-alkylhydroxylamine | Protection of the amine |

| 2 | N-Alloc-O-alkylhydroxylamine | Methyl Iodide, Base | N-Alloc-N-methyl-O-alkylhydroxylamine | N-Methylation |

Preparation of N-tert-Butoxyamino Acids as Substrates for N-Hydroxy Peptide Synthesis

O-Alkylhydroxylamines are crucial reagents for the preparation of N-alkoxyamino acids, which are building blocks for N-hydroxy peptides. Specifically, O-tert-butylhydroxylamine hydrochloride is used to prepare N-tert-butoxyamino acids. lookchem.comscbt.comnih.govgoogle.com These modified amino acids are then incorporated into peptide chains. The synthesis of N-hydroxy peptides is an area of interest due to the properties these modifications impart on the resulting peptides.

The general approach involves the reaction of an α-halo acid with an O-alkylhydroxylamine. The amino group of the O-alkylhydroxylamine acts as a nucleophile, displacing the halide to form the N-alkoxyamino acid. This method, applied to this compound, would yield N-butoxyamino acids. These can then be used in peptide synthesis, either in solution-phase or solid-phase approaches. chemicalbook.com The incorporation of these units can be challenging due to the reduced nucleophilicity of the N-alkoxyamino group.

Formation of O-Methyloxime and O-Butyloxime Derivatives

A primary and widely used reaction of this compound is its condensation with aldehydes and ketones to form O-butyloximes. This reaction is a straightforward and efficient way to protect carbonyl groups or to introduce a functionalized side chain. The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime ether.

This derivatization is often carried out in a solvent such as pyridine (B92270) or methanol. The formation of O-methyloximes and O-butyloximes is a common derivatization technique in analytical chemistry, for example, in gas chromatography to improve the volatility and thermal stability of carbonyl compounds.

The reaction is general for a wide range of aldehydes and ketones, leading to the corresponding O-butyloxime derivatives.

Examples of O-Butyloxime Formation

| Carbonyl Compound | Product |

|---|---|

| Benzaldehyde | Benzaldehyde O-butyloxime |

| Acetone | Acetone O-butyloxime |

Advanced Reaction Mechanisms and Pathways Involving this compound

Beyond simple derivatizations, this compound and its analogues can participate in more complex reaction pathways. These include reactions involving electrophilic attack at the nitrogen or oxygen atoms, as well as radical-mediated processes.

One studied reaction is the interaction of O-alkylhydroxylamines with nitrous acid. The mechanism of this reaction is dependent on the acidity of the medium. For O-alkylhydroxylamines, the reaction proceeds via electrophilic nitrosation at the nitrogen atom of the free base. scbt.com This is in contrast to hydroxylamine itself, which can undergo nitrosation at the oxygen atom under strongly acidic conditions.

Furthermore, O-alkylhydroxylamines can be involved in radical reactions. For example, oxime ethers can be precursors to iminoxyl radicals. These radicals can undergo various transformations, including intramolecular hydrogen atom abstraction followed by cyclization, or addition to double bonds. While not extensively documented specifically for this compound, these pathways represent potential advanced applications in synthetic chemistry.

Another area of advanced reactivity involves the use of O-alkylhydroxylamines in multicomponent reactions or as precursors to reactive intermediates for the synthesis of complex heterocyclic systems.

Stereoselectivity Control in Oxime Formation Using O-Substituted Hydroxylamines

The formation of oximes and their ethers through the condensation of carbonyl compounds with hydroxylamines is a fundamental reaction in organic synthesis. When unsymmetrical ketones or aldehydes are used, the resulting oximes can exist as E and Z stereoisomers. The ability to control the stereochemical outcome of this reaction is crucial, as the properties and subsequent reactivity of the E and Z isomers can differ significantly. The use of O-substituted hydroxylamines, such as this compound, introduces an additional handle for influencing the stereoselectivity of the reaction.

Research has shown that the steric and electronic properties of the O-substituent on the hydroxylamine play a significant role in determining the ratio of E and Z oxime ether products. It has been proposed that increasing the steric bulk of the O-substituent can enhance the diastereoselectivity for the E-oxime isomer. nih.gov This is attributed to the steric interactions in the transition state of the elimination step during oxime formation. The bulkier group preferentially occupies a position that minimizes these interactions, often leading to the thermodynamically more stable E-isomer.

In one study investigating the synthesis of pyrazolopyrimidines, the stereoselectivity of oxime formation was explored using various O-substituted hydroxylamines. nih.gov While this specific study did not include this compound, it provided a clear rationale for how different O-substituents affect the isomeric ratio. For instance, the use of O-TMS-hydroxylamine resulted in increased diastereoselectivity for the E-oxime. nih.gov The investigators proposed that the electron-withdrawing nature of the silicon substituent slows down the stereodefining elimination step. This allows an intermediate to rearrange into a more stable conformation, which then leads to the preferential formation of the E-isomer. nih.gov

The general principle is that bulkier O-alkyl groups, like the butyl group in this compound, can sterically direct the reaction towards the E-isomer. The table below illustrates the effect of different O-substituents on the E:Z ratio of oxime formation from a pyrimidine (B1678525) aldehyde, demonstrating the influence of the substituent's nature.

| Entry | Hydroxylamine Derivative | E:Z Ratio |

| 1 | NH₂OH·HCl | 1:1 |

| 2 | NH₂OTHP·HCl | 1.3:1 |

| 3 | NH₂OBn·HCl | 1.2:1 |

| 4 | NH₂OTMS·HCl | 9:1 |

This table is adapted from a study on substituted hydroxylamines to illustrate the principle of stereoselectivity control. nih.gov

Furthermore, mixtures of E and Z isomers of certain ketoximes can be isomerized to yield a higher proportion of the E isomer. google.com This process often involves treating a solution of the isomeric mixture with a protic or Lewis acid under anhydrous conditions, which leads to the precipitation of the E isomer as an immonium complex. google.com Subsequent neutralization releases the pure E isomer of the ketoxime. google.com

Concerted Dehydration/Rearrangement Processes of O-Protonated Hydroxylamines

O-protonated hydroxylamines are key intermediates in certain acid-catalyzed reactions, and their decomposition pathways have been subject to computational studies. acs.orgresearchgate.net One significant pathway is a concerted dehydration/rearrangement process. In this mechanism, the loss of a water molecule from the protonated hydroxylamine occurs simultaneously with the migration of a substituent from the nitrogen atom. acs.orgmsu.edu

Computational studies, particularly using density functional theory (DFT), have examined the heterolysis of O-protonated hydroxylamines. researchgate.net For species like O-protonated N-methylhydroxylamine and N-tert-butylhydroxylamine, the calculations show that the heterolysis of the N-O bond is accompanied by a concurrent 1,2-hydride or 1,2-alkyl shift. acs.orgnih.gov This avoids the formation of a discrete, high-energy nitrenium ion as a distinct intermediate. Instead, the process proceeds through a single transition state leading directly to a more stable iminium ion. acs.orgresearchgate.net

The key features of this concerted process are:

Stereospecificity : The rearrangement is highly stereospecific. The group that is positioned anti to the departing water molecule is the one that migrates. msu.edu

Transition State : The transition state for this reaction involves significant movement of the migrating group (alkyl or H) as the C-N-O bond angle changes and the O-H₂O bond breaks. nih.gov

Product Formation : The resulting product is an iminium salt, which is formed from the structural rearrangement of the initial cationic framework following the transfer of the oxygen atom to the proton (as water). researchgate.net

This concerted mechanism is kinetically favored over a stepwise process that would involve the formation of an unstable singlet nitrenium ion, which in many cases is predicted to rearrange without a discernible energy barrier. nih.gov The concerted pathway represents a lower-energy route to the final rearranged product.

The table below summarizes the conceptual aspects of the dehydration/rearrangement process for O-protonated hydroxylamines based on computational findings.

| Feature | Description | Reference |

| Mechanism | Concerted 1,2-alkyl or H-shift with the simultaneous loss of a water molecule. | acs.orgresearchgate.net |

| Intermediate | The formation of a discrete nitrenium ion is generally bypassed in favor of a direct rearrangement. | nih.gov |

| Driving Force | Formation of a more stable iminium ion or a product complex where water is bound to the rearranged product. | acs.orgmsu.edu |

| Computational Models | DFT and other methods (MP2, CBS-APNO) have been used to model the potential energy surface and locate transition states for this process. | acs.orgresearchgate.net |

This reaction pathway is significant in understanding the acid-catalyzed behavior of hydroxylamine derivatives and has implications for synthetic transformations where such rearrangements might occur.

Applications of O Butylhydroxylamine in Organic Synthesis

Reagent in Carbonyl Compound Transformations

O-tert-Butylhydroxylamine hydrochloride, a salt of O-Butylhydroxylamine, serves as a valuable tool for chemists, particularly in reactions involving carbonyl groups. chemimpex.com It enables the selective transformation of these functional groups, which are central to the structure of many organic molecules. chemimpex.com

O-tert-Butylhydroxylamine hydrochloride is recognized as a useful reagent for the selective reduction of carbonyl compounds. chemimpex.com This selectivity is crucial in the synthesis of complex molecules where multiple functional groups are present, allowing chemists to target the carbonyl group with precision. chemimpex.comrsc.org Its application in this area makes it an important asset in the synthesis of fine chemicals and pharmaceutical intermediates. chemimpex.com

A significant application of this compound derivatives is in the synthesis of nitrones. chemimpex.comgoogle.com Nitrones, which are key intermediates for creating biologically active molecules, can be prepared through the reaction of N-tert-butyl hydroxylamine (B1172632) with corresponding aromatic aldehydes. chemimpex.comnih.gov This method is a common route for producing various nitrone derivatives, such as α-phenyl-N-tert-butyl nitrone (PBN). google.comnih.gov The process may involve the initial condensation of an aldehyde and a primary amine to form an imine, which is subsequently oxidized and rearranged to yield the nitrone. google.com

Selective Reduction of Carbonyl Compounds

Role in Primary Sulfonamide Synthesis

The synthesis of primary sulfonamides, a class of compounds prevalent in many marketed drugs, has been significantly advanced through the use of an this compound derivative. acs.orgresearchgate.net Traditional methods often rely on sulfonyl chlorides, which can be moisture-sensitive and require harsh synthesis conditions. acs.orgtcichemicals.com

Researchers have developed N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) as a novel and effective sulfinylamine reagent for the direct synthesis of primary sulfonamides. acs.orgchemistryviews.org This stable, colorless liquid is prepared from commercially available O-tert-butylhydroxylamine hydrochloride by reacting it with thionyl chloride and triethylamine. chemistryviews.org As a stable and easy-to-handle reagent, t-BuONSO overcomes many limitations of previous methods, offering a more convenient route to these medicinally important compounds. tcichemicals.comchemistryviews.org

The t-BuONSO reagent provides a convenient, one-step process for synthesizing primary sulfonamides by reacting it with various organometallic nucleophiles. acs.orgorganic-chemistry.org A broad range of (hetero)aryl and alkyl Grignard and organolithium reagents react efficiently with t-BuONSO, typically at low temperatures such as –78 °C in a solvent like tetrahydrofuran (B95107) (THF). chemistryviews.orgorganic-chemistry.org This method demonstrates good functional group tolerance and provides the desired primary sulfonamides in good to excellent yields. acs.orgchemistryviews.org The reaction is scalable and applicable to complex, drug-like structures. tcichemicals.comorganic-chemistry.org

Table 1: Synthesis of Primary Sulfonamides using t-BuONSO with Organometallic Reagents

| Organometallic Reagent | Product (Primary Sulfonamide) | Yield (%) |

| Phenylmagnesium Bromide | Benzenesulfonamide | 71-86 |

| 4-Methylphenylmagnesium Bromide | 4-Methylbenzenesulfonamide | 77 |

| 2-Thienylmagnesium Bromide | Thiophene-2-sulfonamide | 85 |

| tert-Butylmagnesium Chloride | 2-Methylpropane-2-sulfonamide | 69 |

| Phenyllithium | Benzenesulfonamide | 75 |

This table presents a selection of representative yields from the reaction of t-BuONSO with various organometallic reagents as reported in the literature. acs.org

Preliminary mechanistic studies have shed light on the pathway of this sulfonamide synthesis. acs.org The proposed working model suggests that the reaction initiates with the nucleophilic addition of the organometallic reagent (e.g., a Grignard reagent) to the sulfur atom of t-BuONSO. acs.orgtcichemicals.com This addition forms a sulfinamide intermediate. acs.orgorganic-chemistry.org This intermediate subsequently converts into a sulfonimidate ester anion. acs.orgorganic-chemistry.org This conversion is thought to occur either through a sulfinyl nitrene intermediate or via a concerted N→S O-migration. acs.org The final sulfonamide product is then formed upon workup. researchgate.net

Reaction with Organometallic Reagents (Grignard and Organolithium) for Primary Sulfonamide Formation

Utilization as a Chiral Weinreb Amide Equivalent Precursor

One of the significant applications of O-tert-butylhydroxylamine is as a foundational component in the development of chiral auxiliaries that function as equivalents to Weinreb amides. google.com Weinreb amides are N-methoxy-N-methylamides, renowned for their ability to react with organometallic reagents to produce ketones without the common side-reaction of over-addition to form tertiary alcohols. acs.org Chiral equivalents of these amides extend this utility to asymmetric synthesis.

Specifically, O-tert-butylhydroxylamine is a precursor to the chiral auxiliary N-1-(1′-naphthyl)ethyl-O-tert-butylhydroxylamine. acs.orgnih.gov This auxiliary is prepared on a multi-gram scale from N-hydroxyphthalimide, and resolution techniques provide access to both of its enantiomers with greater than 98% enantiomeric excess (ee). acs.orgnih.gov The resulting N-acyl derivatives of this auxiliary undergo highly diastereoselective alkylation, yielding chiral, 2-substituted products that can be converted into chiral aldehydes and ketones with excellent enantiopurity. nih.gov

O-tert-Butylhydroxylamine hydrochloride is a key reactant in the synthesis of N-(arylethyl)-O-tert-butylhydroxamates. guidechem.comscientificlabs.com These compounds function as effective chiral Weinreb amide equivalents. google.com The process involves creating N-acyl derivatives from the parent chiral hydroxylamine, N-1-(1′-naphthyl)ethyl-O-tert-butylhydroxylamine. acs.orgnih.gov These hydroxamates can then be subjected to further reactions, such as alkylation.

The stereochemical outcome of these alkylation reactions is explained by a chiral relay mechanism. acs.org Deprotonation with a base like potassium bis(trimethylsilyl)amide (KHMDS) generates a non-chelated (Z)-enolate. acs.org In this intermediate, the configuration of the N-1-(1′-naphthyl)ethyl group controls the conformation of the O-tert-butyl group and the stereochemistry of the adjacent pyramidal nitrogen atom, leading to high diastereoselectivity in the alkylation step (≥94% de). acs.orgacs.org Subsequent cleavage of the auxiliary group, for instance with lithium aluminum hydride (LiAlH₄) or methyllithium (B1224462) (MeLi), provides direct access to chiral aldehydes or methyl ketones, respectively, with high enantiopurity. nih.gov A significant advantage of this method is that the chiral auxiliary can be recovered with its enantiopurity intact (>98% ee) and recycled. nih.gov

| Product Type | Reagent for Cleavage | Enantiopurity (ee) | Auxiliary Recovery (ee) |

| Chiral Aldehydes | LiAlH₄ | ≥94% | >98% |

| Chiral Ketones | MeLi | ≥94% | >98% |

Analytical Chemistry Applications of O Butylhydroxylamine

Derivatization Agent for Carbonyl Compound Analysis

O-Butylhydroxylamine is widely employed as a derivatization agent to improve the analytical characteristics of carbonyl compounds, such as aldehydes and ketones. The reaction between this compound and a carbonyl group results in the formation of a more stable and volatile oxime derivative, which is amenable to analysis by various techniques. quora.combyjus.comatamanchemicals.com

Formation of Stable Oxime Derivatives for Detection and Quantification of Aldehydes and Ketones

The reaction of aldehydes and ketones with this compound leads to the formation of oxime derivatives. quora.combyjus.comatamanchemicals.com This derivatization is advantageous for several reasons. It increases the molecular weight of the analytes, which can be beneficial for their detection. Furthermore, the resulting oximes are generally more stable and less reactive than the parent carbonyl compounds, facilitating their separation and quantification. chemimpex.com The formation of these stable oximes allows for more accurate and reliable analysis of aldehydes and ketones in various matrices. chemimpex.com

A study on the ozonolysis of α-pinene utilized O-tert-butylhydroxylamine hydrochloride (a related compound) to identify and quantify carbonyl-containing products. nih.gov The derivatization allowed for the successful measurement of pinonaldehyde with a yield of 76%. nih.gov

Application in Gas Chromatography-Mass Spectrometry (GC-MS) for Dicarbonyl Detection

This compound, specifically its tert-butyl isomer (O-tert-butylhydroxylamine hydrochloride or TBOX), has proven to be a valuable derivatizing agent for the detection of dicarbonyls using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netscience.gov Dicarbonyls are often challenging to analyze directly due to their low volatility and thermal instability. Derivatization with TBOX converts them into more volatile and thermally stable oxime derivatives, making them suitable for GC-MS analysis. researchgate.net

One of the key advantages of using TBOX is the formation of lower molecular weight oximes compared to other derivatizing agents, which is particularly beneficial for the detection of multi-carbonyl compounds. researchgate.netnih.gov This technique has been successfully applied to investigate the carbonyl reaction products from the ozonolysis of limonene (B3431351). researchgate.netnih.gov The use of TBOX derivatization allowed for the detection of several dicarbonyls, including 3-acetyl-6-oxoheptanal (3A6O). researchgate.net

A study investigating the reaction products of terpinolene (B10128) with ozone also employed TBOX for the derivatization of carbonyl compounds. nih.gov This method enabled the detection of four carbonyl compounds, including the previously unobserved tricarbonyl 3,6-dioxoheptanal (36DOH). nih.gov The successful detection of this multi-carbonyl compound further highlights the advantage of using a smaller molecular weight derivatization agent like TBOX. nih.gov

The following table summarizes the dicarbonyls detected using TBOX derivatization in the limonene ozonolysis study:

| Dicarbonyl | Molecular Weight (doubly derivatized) | Retention Time (min) |

| Glyoxal | 199 | 15.8 |

| 2,3-Heptanedione | 199 | 17.5 |

| 2,4-Pentanedione | 242 | 18.8 and 19.0 |

Data sourced from a study on a new agent for derivatizing carbonyl species. researchgate.net

Analysis of Oxidized Organic Compounds in Atmospheric Chemistry

This compound and its isomers are utilized in the analysis of oxidized organic compounds in the atmosphere. rsc.orgrsc.org These compounds, often products of the atmospheric oxidation of volatile organic compounds (VOCs), can include various aldehydes and ketones. rsc.org Derivatization with reagents like O-tert-butylhydroxylamine hydrochloride (TBOX) is a crucial step in preparing these compounds for analysis by techniques such as GC-MS. nih.govrsc.org

The reaction of these oxidized species with TBOX forms stable oxime derivatives, which enhances their volatility and allows for their separation and identification. nih.gov This methodology has been instrumental in studying the products of reactions between biogenic terpenes, such as α-pinene and limonene, and atmospheric oxidants like ozone. nih.govacs.org For instance, the use of TBOX derivatization led to the identification of seven carbonyl-containing products from α-pinene ozonolysis. nih.gov

Use in Biological Sample Analysis

Beyond environmental and chemical analysis, this compound derivatization has found significant application in the analysis of biological samples, particularly for DNA adducts.

Derivatization for DNA Adduct Analysis (e.g., 7-(2-oxoethylguanine) from Vinyl Chloride Exposure by LC-MS/MS)

A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the analysis of 7-(2-oxoethyl)guanine (7-OEG), a major DNA adduct formed from exposure to vinyl chloride. researchgate.netacs.org This method involves the derivatization of 7-OEG with O-tert-butyl hydroxylamine (B1172632) to form a stable oxime adduct. researchgate.netacs.orgresearchgate.net

This derivatization step is critical for several reasons. It improves the chromatographic separation and enhances the ionization efficiency of the adduct, leading to a significant increase in detection sensitivity. google.com The resulting oxime is then analyzed by LC-MS/MS, allowing for accurate quantification of the DNA adduct. researchgate.netacs.org This method has been successfully used to analyze tissue DNA from rats exposed to vinyl chloride, demonstrating its utility in biomonitoring studies. researchgate.netaacrjournals.org The limit of detection for this method was reported to be 1 fmol, with a limit of quantitation of 1.5 fmol on the column. researchgate.netacs.org

The following table presents the levels of 7-OEG found in the liver DNA of rats exposed to [¹³C₂]-VC, as determined by the O-t-butylhydroxylamine derivatization LC-MS/MS method:

| Animal Group | 7-OEG adducts/10⁶ guanine |

| Adult rats | 6.2 ± 1.3 |

| Weanling rats | 24.4 ± 9.3 |

Data sourced from a study on a new LC-MS/MS method for the detection of vinyl chloride induced DNA adducts. aacrjournals.org

Research on Biological and Biomedical Relevance of O Butylhydroxylamine Derivatives

Precursor in the Synthesis of Biologically Active Molecules

O-tert-Butylhydroxylamine hydrochloride serves as a crucial reactant in the synthesis of a variety of molecules with therapeutic potential. nih.govub.edu Its chemical properties make it an ideal starting material or intermediate for creating complex derivatives with specific biological targets. nih.govub.edu

O-tert-Butylhydroxylamine is a key reactant in the synthesis of derivatives of CGS 25966, which are potent inhibitors of matrix metalloproteinases (MMPs). nih.govub.edu MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in pathological processes such as tumor metastasis, inflammation, and atherosclerosis. researchgate.net The development of MMP inhibitors is a significant area of research for therapeutic intervention in these diseases. researchgate.net

Research has focused on creating novel fluorinated derivatives of CGS 25966 to serve as potential tools for molecular imaging of activated MMPs using Positron Emission Tomography (PET). researchgate.net These synthesized hydroxamate target compounds have demonstrated high in vitro inhibition potencies for several MMPs, including MMP-2, MMP-8, MMP-9, and MMP-13. researchgate.net The (R)-enantiomers of these hydroxamic acid derivatives are particularly noted for their potent MMP inhibition. researchgate.net

Table 1: Research Findings on CGS 25966 Derivatives

| Finding | Significance | Reference(s) |

|---|---|---|

| O-tert-Butylhydroxylamine is a reactant for CGS 25966 derivatives. | Foundational for synthesizing MMP inhibitors. | nih.govub.edu |

| CGS 25966 derivatives are potent, broad-spectrum MMP inhibitors. | Therapeutic potential for cancer, inflammation, and atherosclerosis. | researchgate.net |

| Fluorinated derivatives of CGS 25966 are used for PET imaging. | Enables non-invasive in vivo imaging of MMP activity. | researchgate.net |

The chemical scaffold of O-tert-Butylhydroxylamine is utilized in the synthesis of imidazolidinedione derivatives intended for antimalarial treatments. nih.govub.edu Malaria remains a significant global health issue, largely due to the emergence of drug-resistant strains of Plasmodium falciparum. nih.gov The hydantoin (B18101) (imidazolidine-2,4-dione) core is a recognized pharmacophore with a history of diverse biological activities, including antimicrobial properties. nih.gov

Recent research has involved the synthesis of novel bioinspired imidazolidinedione derivatives tested against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov These compounds have shown promising antiplasmodial activity, particularly against the resistant W2 strain, indicating their potential as candidates for new antimalarial drugs. nih.gov

O-tert-Butylhydroxylamine is also a reactant involved in creating pyrimidine (B1678525) ribonucleotide analogs that function as agonists for the P2Y6 receptor. nih.govub.edu The P2Y6 receptor is a G protein-coupled receptor (GPCR) activated by uridine (B1682114) diphosphate (B83284) (UDP) and is considered a cytoprotective target. nih.gov

Studies have focused on modifying pyrimidine nucleotides to enhance their potency and selectivity as P2Y6 receptor agonists. nih.gov Modifications such as the introduction of a 4-alkyloxyimino group, derived from hydroxylamine (B1172632) precursors, have been shown to enhance P2Y6 receptor potency while diminishing activity at other P2Y receptors, thereby increasing selectivity. nih.gov For instance, N4-methoxy-Cp3U was identified as a potent and selective P2Y6 receptor agonist, demonstrating that modest structural changes can significantly improve the therapeutic profile of these molecules. nih.gov

Derivatives synthesized from O-tert-Butylhydroxylamine are involved in the inhibition of isoprenylation and geranylgeranylation of Rab proteins. nih.govub.edu Protein geranylgeranylation is a critical post-translational modification catalyzed by enzymes like Rab geranylgeranyltransferase (RabGGTase), which is essential for the function of Rab proteins in vesicular transport. rsc.orgoup.com

Inhibiting this process can disrupt cellular pathways that are vital for the proliferation of pathological cells. Small molecule inhibitors of RabGGTase have been identified that compete with the protein substrate. rsc.org These inhibitors serve as valuable tools for studying the biological consequences of inhibiting protein geranylgeranylation. rsc.org

The sulfonamide functional group is a key component in a wide array of therapeutic agents, and O-substituted hydroxylamines are instrumental in their synthesis. researchgate.netrsc.org Sulfonamide derivatives exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and urease inhibitory effects. google.comscience.gov

A novel reagent, N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), enables the direct synthesis of primary sulfonamides from organometallic reagents. whiterose.ac.uk This method is applicable to a wide variety of substrates, including complex, drug-like structures, and offers an advantage over traditional methods that may use harsh conditions. rsc.orgwhiterose.ac.uk The resulting sulfonamides are valuable in medicinal chemistry, often acting as bioisosteres of carboxylic acids and demonstrating good affinity for target proteins. rsc.org

Table 2: Biological Activities of Sulfonamide Derivatives

| Biological Activity | Example Application/Finding | Reference(s) |

|---|---|---|

| Antibacterial | Inhibition of bacterial enzymes, leading to bacterial death. | google.comresearchgate.net |

| Anticancer | Compounds showed significant activity against A-549 and MCF-7 cell lines. | google.com |

| Urease Inhibitory | Potential for treating infections caused by urease-producing bacteria. | google.com |

| Anti-inflammatory | Inhibition of mPGES-1 and 5-LOX activities. | researchgate.net |

Inhibition of Rab Proteins Isoprenylation and Geranylgeranylation

Interaction with Biological Systems

Beyond its role as a synthetic precursor, O-Butylhydroxylamine and its related compounds, particularly N-t-butyl hydroxylamine (NtBHA), directly interact with biological systems, primarily through antioxidant and radical-scavenging mechanisms.

NtBHA, a decomposition product of the spin-trapping agent phenyl-N-t-butyl nitrone (PBN), is recognized for its ability to protect against oxidative damage. rsc.org It efficiently traps free radicals, such as the superoxide (B77818) anion, which can inactivate critical enzymes like aconitase. This antioxidant action is linked to mitochondrial protection against senescence and damage from radiation. Studies have shown that NtBHA can reverse age-dependent declines in mitochondrial function and protect human retinal pigment epithelial cells from iron-induced oxidative stress, which is relevant to age-related macular degeneration. nih.gov

The mechanism of action involves reducing the steady-state level of intracellular oxidants. rsc.org For example, NtBHA treatment has been shown to lower intracellular hydrogen peroxide levels and protect against lipid peroxidation following exposure to ionizing radiation. rsc.org Furthermore, NtBHA can cleave thioester linkages in palmitoylated proteins, mimicking the function of the enzyme palmitoyl-protein thioesterase-1 (PPT1). nih.gov This nucleophilic activity suggests therapeutic potential for conditions like infantile neuronal ceroid lipofuscinosis (INCL), a lysosomal storage disease caused by PPT1 deficiency. nih.gov Hydroxylamine derivatives, in general, are also investigated for their ability to inhibit bacterial ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair, highlighting their potential as antibacterial agents. nih.govub.edu

Reactions with Exposed Retinylidene Schiff Bases and Retinal Oxime Formation

A significant challenge in studying the rhodopsin photocycle is the presence of nonspecific retinylidene Schiff bases. These "pseudophotoproducts" form when all-trans-retinal (B13868), the light-isomerized form of the chromophore, forms adducts with peripheral lysine (B10760008) residues and phospholipids (B1166683) outside of the designated binding pocket. nih.govacs.orgresearchgate.net These adducts can mimic the spectral and chemical properties of true metarhodopsin intermediates, thereby complicating the investigation of rhodopsin's deactivation and the identification of its decay products. nih.govacs.orgresearchgate.net

Research has demonstrated that alkylated hydroxylamines, including O-tert-butylhydroxylamine (t-bHA), react swiftly and efficiently with these exposed retinylidene Schiff bases. nih.govacs.orgresearchgate.net This reaction results in the formation of their corresponding retinal oximes. nih.govacs.orgresearchgate.net This process effectively "cleans up" the experimental system by eliminating the interfering signals from these nonspecific adducts, allowing for a clearer examination of the authentic rhodopsin intermediates. nih.gov

While hydroxylamine itself can enter the retinal binding pocket of light-activated rhodopsin, a key discovery was that modified, bulkier hydroxylamine compounds such as O-methylhydroxylamine (mHA), O-ethylhydroxylamine (eHA), O-tert-butylhydroxylamine (t-bHA), and O-(carboxymethyl)hydroxylamine (cmHA) are excluded from this pocket. nih.govacs.orgresearchgate.net This selective reactivity makes these alkylated derivatives particularly useful for distinguishing between the retinal Schiff base within the binding pocket and those exposed on the protein's periphery.

In a study involving a mutant form of rhodopsin (K296G) where the retinal is not covalently bound, illumination in the presence of O-tert-butylhydroxylamine led to the very rapid formation of retinal oxime. pnas.orgnih.gov This provided strong evidence that the Schiff base hydrolysis occurs after a swift release of the all-trans-retinal from the binding pocket upon light activation. pnas.orgnih.gov

Table 1: Reactivity of Hydroxylamine Derivatives with Retinylidene Schiff Bases

| Compound | Enters Retinal Binding Pocket of Light-Activated Rhodopsin? | Reacts with Exposed Retinylidene Schiff Bases? | Reference |

|---|---|---|---|

| Hydroxylamine | Yes | Yes | nih.govacs.orgresearchgate.net |

| O-methylhydroxylamine (mHA) | No | Yes | nih.govacs.orgresearchgate.net |

| O-ethylhydroxylamine (eHA) | No | Yes | nih.govacs.orgresearchgate.net |

| O-tert-butylhydroxylamine (t-bHA) | No | Yes | nih.govacs.orgresearchgate.net |

| O-(carboxymethyl)hydroxylamine (cmHA) | No | Yes | nih.govacs.orgresearchgate.net |

Investigation of Impact on Rhodopsin Activation and Deactivation Mechanisms (e.g., Resistance of Metarhodopsin II and III to O-tert-butylhydroxylamine)

Further investigations into the effects of O-tert-butylhydroxylamine on light-activated rhodopsin have revealed crucial details about the structural constraints of the receptor during its photocycle. A pivotal finding is that the key signaling state, Metarhodopsin II (Meta II), and a subsequent state, Metarhodopsin III (Meta III), are both resistant to O-tert-butylhydroxylamine. nih.govacs.orgresearchgate.net This resistance implies that the retinal Schiff base, located deep within the protein in these conformations, is inaccessible to the bulky O-tert-butylhydroxylamine molecule.

This observation has led to the hypothesis that the solvent channel, which is thought to open in light-activated rhodopsin to allow for the exchange of molecules with the cytoplasm, is exceptionally stringent in terms of the size and/or polarity of the molecules it allows to pass. nih.govacs.orgresearchgate.net While smaller molecules like water and hydroxylamine can access the retinal binding pocket in the Meta II state, the larger, alkylated hydroxylamines cannot. nih.gov

Furthermore, the presence of O-tert-butylhydroxylamine was found to have no effect on the binding of key signaling partners, arrestin and transducin, to light-activated rhodopsin. nih.govacs.orgresearchgate.net This is significant because it demonstrates that the compound can be used to study the deactivation pathways without interfering with the primary signal-transducing interactions of rhodopsin. The inability of O-tert-butylhydroxylamine to affect these processes, combined with its resistance to Meta II and Meta III, solidifies its role as a specific probe for accessible retinal Schiff bases.

Table 2: Effects of O-tert-butylhydroxylamine (t-bHA) on Rhodopsin Intermediates and Interactions

| Rhodopsin State/Interaction | Effect of t-bHA | Implication | Reference |

|---|---|---|---|

| Metarhodopsin II (Meta II) | Resistant (does not react) | Retinal binding pocket is inaccessible to t-bHA in this state. | nih.govacs.orgresearchgate.net |

| Metarhodopsin III (Meta III) | Resistant (does not react) | Retinal binding pocket remains inaccessible to t-bHA. | nih.govacs.orgresearchgate.net |

| Arrestin Binding | No effect | t-bHA does not interfere with the binding of this key signaling partner. | nih.govacs.orgresearchgate.net |

| Transducin Binding | No effect | t-bHA does not interfere with G-protein coupling. | nih.govacs.orgresearchgate.net |

Implications for Elucidating Visual Signal Transduction Mechanisms in Living Cells

The unique properties of alkylated hydroxylamines, particularly O-tert-butylhydroxylamine, suggest they are exceptionally useful reagents for the ongoing investigation of rhodopsin activation and decay mechanisms. nih.govacs.orgresearchgate.net By selectively eliminating peripheral Schiff bases without disturbing the core signaling machinery, these compounds allow for a more precise analysis of the photocycle.

The utility of these derivatives is not confined to in vitro studies with purified proteins. Researchers propose that the application of alkylated hydroxylamines could be extended to help elucidate the mechanisms of visual signal transduction in the more complex environment of living cells within the retina. nih.govresearchgate.netscience.gov This step from controlled, in vitro systems to live-cell imaging and physiological studies could provide a more accurate picture of how these processes occur in their native biological context. The ability to dissect the roles of different retinal adducts in real-time within a functioning retina would be a significant advancement in vision science.

Computational and Theoretical Studies of O Butylhydroxylamine

Quantum Chemical Investigations of O-Protonated Hydroxylamines

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to model the behavior of molecules at the electronic level. These investigations are crucial for understanding processes that are difficult to observe experimentally, such as the formation and fate of high-energy intermediates like nitrenium ions.

Computational studies have examined the heterolysis of O-protonated hydroxylamines as a potential pathway to nitrenium ions. researchgate.net For analogs like O-tert-butylhydroxylamine, these calculations model the stretching and breaking of the N-O bond in a solvated environment. researchgate.net The findings consistently indicate that the loss of a water molecule from the protonated hydroxylamine (B1172632) does not typically lead to a stable, discrete nitrenium ion. Instead, the dehydration is part of a concerted process where a substituent on the nitrogen atom (like a hydride or alkyl group) migrates simultaneously. researchgate.netnih.gov

In the case of the O-protonated N-tert-butylhydroxylamine, computational scans of the N-O bond heterolysis show that as the water molecule departs, a methyl group migrates to the nitrogen center. researchgate.net This concerted dehydration-rearrangement avoids the formation of the high-energy tert-butylnitrenium ion, leading directly to a more stable iminium ion species. nih.govacs.org This pathway is energetically favored, and the transition state for this process involves significant movement of the migrating alkyl group concurrently with the departure of the water leaving group. researchgate.netnih.gov

Nitrenium ions (R₂N⁺) are highly reactive intermediates isoelectronic with carbenes and can exist in either a singlet or a triplet electronic state, each with distinct reactivity. researchgate.net Computational modeling is essential for determining the structure, stability, and energy difference between these states (the singlet-triplet gap, ΔEst). For simple, non-aromatic alkylnitrenium ions, calculations predict that the singlet states are often not true minima on the potential energy surface and are prone to rapid, often barrierless, 1,2-hydride or alkyl shifts to form more stable iminium ions. acs.org

Analysis of Dehydration and Rearrangement Processes

Molecular Dynamics and Mechanistic Simulations

Molecular dynamics and mechanistic simulations build upon quantum chemical data to map out entire reaction coordinates, identify key intermediates, and calculate the energetic landscape of a chemical transformation.

A significant application of mechanistic simulations has been in understanding the synthesis of primary sulfonamides using N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), a reagent derived from O-tert-butylhydroxylamine. organic-chemistry.orgchemistryviews.org This reaction involves the treatment of organometallic reagents (like Grignard or organolithium reagents) with t-BuONSO. chemistryviews.orgacs.org Computational studies support a plausible reaction mechanism, as outlined below. organic-chemistry.org

Proposed Reaction Pathway for Sulfonamide Synthesis

| Step | Description | Intermediate Species |

|---|---|---|

| 1 | Nucleophilic attack of the organometallic reagent (R-M) on the sulfur atom of t-BuONSO. | Sulfinamide intermediate |

| 2 | Intramolecular rearrangement of the sulfinamide. | Sulfonimidate ester anion |

| 3 | Workup/hydrolysis of the reaction mixture. | Final primary sulfonamide product (R-SO₂NH₂) |

The key to this transformation is the formation of a sulfinamide intermediate . organic-chemistry.org This species is generated by the initial addition of the organometallic nucleophile to the sulfinylamine. This intermediate then undergoes rearrangement and subsequent processing to yield the final sulfonamide product. This pathway provides a controlled, one-step method for creating primary sulfonamides, avoiding the harsh conditions of traditional methods. chemistryviews.orgeurjchem.com

Calculating the energetic profiles of reactions involving O-butylhydroxylamine derivatives allows for the prediction of reaction feasibility and kinetics. DFT calculations have been used to determine the activation energies for various transformations.

For example, in bioorthogonal chemistry, the reaction of N,N-dialkylhydroxylamines with strained alkynes like cyclooctyne (B158145) has been modeled. nih.gov These calculations provide the activation free energies (ΔG‡) for the initial ligation step. For a series of N,N-dialkylhydroxylamines, the activation barrier shows only a modest increase with greater steric bulk on the nitrogen atom. nih.gov

Calculated Activation Free Energies for Hydroxylamine Ligation

| Hydroxylamine Substituent (R) | Activation Free Energy (ΔG‡) in kcal/mol |

|---|---|

| Methyl | 17.7 |

| Ethyl | 18.2 |

| Isopropyl | 19.5 |

| tert-Butyl | 20.9 |

Data from DFT calculations at the M06-2X/6-31G(d,p) level of theory for the reaction with cyclooctyne ethylcarbamate. nih.gov

In some reactions, this compound derivatives may react via a Single Electron Transfer (SET) mechanism rather than a polar, two-electron pathway. A SET process involves the transfer of a single electron from a donor species to an acceptor species, creating radical intermediates. mdpi.com

Theoretical analysis has been used to explore the feasibility of SET pathways. For instance, in the synthesis of N-sulfenylimines from iminomalonates and thiols, a SET pathway was considered computationally. acs.org The calculations showed that a single electron transfer could occur from a benzenethiolate (B8638828) anion to an imino malonate ester, forming a thiol radical and a radical anion intermediate. acs.org This SET step was calculated to have a significant energy barrier (21.5 kcal/mol), suggesting it could be a viable, albeit potentially slow, pathway under certain conditions. acs.org Amine-mediated SET has also been proposed as a plausible mechanism for the reaction of diphenyl disulfide in the presence of certain amines, which can be applied to radical cyclizations. acs.org The tendency for a reaction to proceed via SET is influenced by factors like the ionization potential of the electron donor and the electron affinity of the acceptor. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| O-tert-Butylhydroxylamine |

| N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) |

| Nitrenium ion |

| Iminium ion |

| Sulfinamide |

| Sulfonimidate ester |

| Primary sulfonamide |

| Cyclooctyne |

| N-sulfenylimine |

| Iminomalonate |

| Benzenethiolate |

Environmental and Materials Science Research Involving O Butylhydroxylamine

Role in Environmental Chemical Processes

O-Butylhydroxylamine, and its derivatives like O-tert-butylhydroxylamine hydrochloride (TBOX), play a significant role in environmental chemistry research, particularly in understanding the degradation of pollutants and the formation of secondary organic aerosols.

In the context of waste management, understanding the chemical breakdown of pollutants is crucial for developing effective remediation strategies. O-tert-Butylhydroxylamine hydrochloride is utilized in environmental chemistry for research focused on the degradation of pollutants, which contributes to developing cleaner waste management processes. chemimpex.com While direct large-scale application in waste treatment is not its primary use, its utility in analytical methods helps researchers to identify and quantify degradation byproducts, thereby elucidating the chemical pathways of pollutant breakdown.

The management of chemical waste involves minimizing the use of hazardous chemicals, recycling, and proper disposal. enva.com To prevent the degradation of chemical stocks and the generation of unnecessary waste, proper storage at optimal temperatures and humidity is essential. enva.com The principles of chemical waste management emphasize the importance of understanding degradation processes to mitigate environmental contamination. enva.comresearchgate.net

This compound and its derivatives are instrumental in atmospheric chemistry research for the identification and quantification of carbonyl compounds formed from the ozonolysis of biogenic volatile organic compounds (BVOCs). BVOCs, such as terpenes emitted by plants, are significant precursors to the formation of secondary organic aerosols (SOA), which impact air quality and climate. aaqr.orgd-nb.info

Ozonolysis of these BVOCs leads to the formation of a complex mixture of oxygenated products, including aldehydes and ketones. acs.orgrsc.org O-tert-butylhydroxylamine hydrochloride (TBOX) is used as a derivatizing agent to react with these carbonyl compounds, making them easier to detect and quantify, often using techniques like gas chromatography. researchgate.netnih.govresearchgate.net This allows researchers to determine the yields of specific carbonyl products from the ozonolysis of various terpenes.

Research has utilized TBOX to study the ozonolysis of several important BVOCs:

α-Pinene: Studies have investigated the yields of carbonyl-containing products from α-pinene ozonolysis, a major contributor to SOA formation. researchgate.netacs.orgcopernicus.org

Limonene (B3431351): The reaction products of limonene ozonolysis have been investigated using TBOX, providing insights into the formation of various carbonyl compounds. science.govresearchgate.net

Terpinolene (B10128): TBOX has been employed to identify and quantify carbonyl products from terpinolene ozonolysis, including a previously unobserved tricarbonyl compound. nih.gov

These studies often involve the use of hydroxyl radical (OH•) scavengers to differentiate between products formed directly from ozonolysis and those formed from subsequent reactions with OH radicals. nih.govscience.gov The data gathered from this research is critical for developing and refining atmospheric chemistry models that predict air quality and climate effects.

Table 1: Investigated BVOCs and Carbonyl Products using O-tert-butylhydroxylamine hydrochloride (TBOX) Derivatization

| Biogenic Volatile Organic Compound (BVOC) | Key Carbonyl Products Investigated | Research Focus |

| α-Pinene | Pinonaldehyde and other carbonyls | Understanding SOA formation and product yields in indoor and outdoor environments. researchgate.netacs.orgcopernicus.org |

| Limonene | Limonaketone, 3-isopropenyl-6-oxo-heptanal, 3-acetyl-6-oxoheptanal | Elucidating the influence of secondary OH radicals on product formation. science.govresearchgate.net |

| Terpinolene | Methylglyoxal, 4-methylcyclohex-3-en-1-one, 6-oxo-3-(propan-2-ylidene)heptanal, 3,6-dioxoheptanal | Identifying new multi-carbonyl products and the role of secondary OH radicals. nih.gov |

Research on Pollutant Degradation Mechanisms (e.g., Degradation of Pollutants in Waste Management)

Applications in Polymer Chemistry (Research-focused)

This compound and related hydroxylamine (B1172632) derivatives are investigated in polymer chemistry for their potential roles as stabilizers and modifiers, influencing the properties of various polymer formulations.

Research indicates that O-tert-butylhydroxylamine hydrochloride can act as a stabilizer and modifier in polymer formulations. chemimpex.com Hydroxylamine derivatives, in general, are explored for their ability to protect polymers from degradation. For instance, hindered amine light stabilizers (HALS), which are structurally related to piperidine (B6355638) derivatives, are highly effective at protecting polymers against photo-oxidative degradation by scavenging radicals. basf.comcnrs.frscielo.br The mechanism of HALS involves a cyclic process where the stabilizer is regenerated, allowing for long-term protection at low concentrations. basf.com

While not a HALS itself, the investigation of hydroxylamines like this compound in polymer stabilization is part of a broader effort to develop new and improved additives. Research into stabilized polymer compositions sometimes includes alkylhydroxylamines as part of the stabilizing package to improve properties like color retention and antioxidant performance. google.com

In the field of coatings and adhesives, the properties of the polymer binder are critical. O-tert-butylhydroxylamine hydrochloride has been noted for its role as a modifier in polymer formulations, which can improve the properties of materials used in coatings and adhesives. chemimpex.com The addition of modifiers can influence various characteristics such as rheology, adhesion, and mechanical strength. mdpi.comclariant.com

For example, in coating applications, additives are used to improve barrier properties, as seen in the use of ethyl cellulose (B213188) with polyhydroxybutyrate (B1163853) for paper coatings. researchgate.net In adhesives, isothiazolinone biocides, which are used as preservatives, have been studied for their effects on cellular systems, highlighting the importance of understanding the interactions of all components in a formulation. researchgate.net

Furthermore, oxime chemistry, which involves the reaction of hydroxylamines with aldehydes or ketones, is being explored in polymer science for creating dynamic materials and hydrogels. rsc.org The stability of the oxime bond can be influenced by pH, which allows for the development of stimuli-responsive materials. rsc.org This area of research could lead to new types of adhesives and coatings with tunable properties.

Q & A

Q. How to systematically identify knowledge gaps in the literature on this compound’s applications in asymmetric synthesis?

- Methodological Answer : Conduct a scoping review using databases (e.g., SciFinder, PubMed) with keywords like “this compound” + “asymmetric catalysis”. Categorize findings by reaction type, enantioselectivity, and catalyst systems. Use citation mapping tools (e.g., VOSviewer) to visualize understudied areas .

Ethical and Reporting Standards

Q. What ethical guidelines apply to handling this compound in interdisciplinary studies involving human cell lines?

- Methodological Answer : Adopt institutional biosafety protocols (e.g., IBC approval for cytotoxicity assays) and comply with GHS hazard classifications. Include risk assessments for mutagenic potential and waste disposal in the methods section. Reference Safety Data Sheets (SDS) for proper handling .

Q. How to ensure compliance with journal standards when reporting this compound’s spectroscopic data?

- Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for spectral data presentation. Include raw data in supplementary materials (e.g., NMR FID files) and annotate spectra with key peaks. Avoid redundant descriptions of well-established techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.